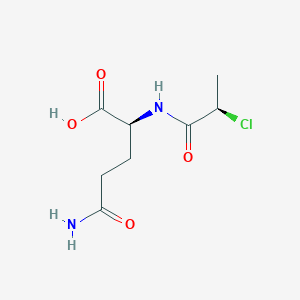

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

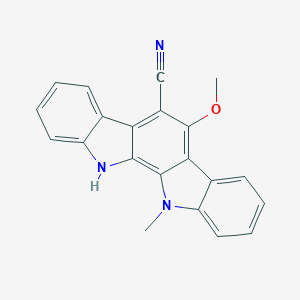

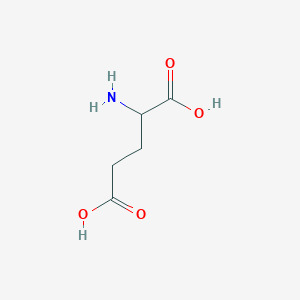

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Biosynthesis and Bioactive Compounds

- (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid, also known as 5-aminolevulinic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme, which are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Synthesis and Chemical Study

- A synthetic scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield is described, facilitating research into various biochemical processes (Shrestha‐Dawadi & Lugtenburg, 2003).

- The synthesis of 5-aminolevulinic acid hydrochloride from levulinic acid is achieved through a process involving esterification and bromination, illustrating the chemical versatility and potential applications in various fields (Yuan, 2006).

Biological Activities

- Compounds structurally related to 5-aminolevulinic acid exhibit inhibitory activities against tyrosinase, indicating potential uses in cosmetic applications for anti-browning effects and skin whitening (Zheng et al., 2010).

Electrosynthesis Methods

- The electroreduction of methyl 5-nitro-4-oxopentanate to 5-aminolevulinic acid hydrochloride highlights the applications of electrochemical methods in synthesizing biochemically significant compounds (Konarev, Lukyanets, & Negrimovskii, 2007).

Enzymatic Studies

- The interaction of 5-chloro-4-oxopentanoic acid with pyruvate kinase, and its modification of cysteine groups, provides insights into enzyme function and potential applications in enzyme inhibition studies (Chalkley & Bloxham, 1976).

Mécanisme D'action

Target of Action

Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

This could result in changes to cellular processes, signaling pathways, or metabolic reactions .

Biochemical Pathways

These could include metabolic pathways, signal transduction pathways, or regulatory pathways .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the circulatory system, metabolized in the liver, and excreted through the kidneys .

Result of Action

It’s plausible that it could lead to changes in cellular function, gene expression, or metabolic activity, depending on its targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and the specific biological environment within which it acts .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKFXLPGGKWCLJ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570268 |

Source

|

| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid | |

CAS RN |

159141-33-0 |

Source

|

| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)